molecular formula C10H9FO3 B13689098 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13689098
M. Wt: 196.17 g/mol
InChI Key: BCDJCHMCNCNMPP-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a fluorinated benzodioxinone derivative characterized by a dimethyl substitution at the 2,2-positions and a fluorine atom at the 5-position of the benzodioxinone core. This compound is part of a broader class of benzodioxinones, which are widely utilized as intermediates in organic synthesis, particularly for constructing natural products and functional polymers.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3

InChI Key

BCDJCHMCNCNMPP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one involves the cyclization reaction between substituted salicylic acids and acetylenic esters. This reaction forms the benzodioxinone ring system, incorporating the fluorine substituent at the 5-position and the dimethyl groups at the 2,2-positions. The key features of this synthetic route are:

  • Use of copper(I) iodide (CuI) as a catalyst.
  • Sodium bicarbonate (NaHCO₃) as a base.
  • Acetonitrile as the solvent.
  • Mild reaction conditions, typically at room temperature.

This methodology provides a direct and efficient route to 4H-benzo[d]dioxin-4-one derivatives, including the fluorinated and dimethylated analogues.

Detailed Reaction Conditions and Mechanism

The reaction proceeds via the activation of the acetylenic ester by CuI, facilitating nucleophilic attack by the phenolic hydroxyl group of the salicylic acid derivative. Sodium bicarbonate acts to neutralize generated acids and maintain a basic environment conducive to cyclization.

The general reaction scheme can be summarized as:

Step Reagents and Conditions Description
1 Salicylic acid derivative + acetylenic ester Starting materials with appropriate substitutions (e.g., fluorine at 5-position, dimethyl groups at 2,2-positions)
2 CuI (catalyst), NaHCO₃ (base), acetonitrile (solvent) Reaction mixture stirred at room temperature
3 Cyclization to form 4H-benzo[d]dioxin-4-one ring Formation of benzodioxinone core

The reaction is typically complete within several hours under these mild conditions, yielding the desired product in moderate to good yields.

Representative Experimental Procedure

Based on the literature from the Royal Society of Chemistry (RSC) and Chemsrc data, a typical preparation method is as follows:

  • Mix 5-fluorosalicylic acid (or equivalent fluorinated salicylic acid derivative) with an acetylenic ester (e.g., dimethyl acetylenedicarboxylate).
  • Add catalytic amounts of copper(I) iodide and sodium bicarbonate.
  • Stir the reaction mixture in acetonitrile at room temperature for 4–6 hours.
  • Upon completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • Purification is achieved by column chromatography to isolate pure 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one.

Data Table: Summary of Preparation Methods

Parameter Details
Starting Materials 5-Fluorosalicylic acid derivatives, acetylenic esters
Catalyst Copper(I) iodide (CuI)
Base Sodium bicarbonate (NaHCO₃)
Solvent Acetonitrile
Temperature Room temperature (20–25 °C)
Reaction Time 4–6 hours
Workup Quenching with water, extraction with ethyl acetate
Purification Column chromatography
Yield Moderate to good (typically 60–85%)
Advantages Mild conditions, straightforward procedure, scalable
Limitations Requires careful control of catalyst loading and purity

Supporting Research Findings

Literature Evidence

  • A 2021 study published by the Royal Society of Chemistry demonstrated the direct synthesis of 4H-benzo[d]dioxin-4-one derivatives from salicylic acids and acetylenic esters using CuI and NaHCO₃ in acetonitrile at room temperature. This method was shown to be effective for both mono- and disubstituted acetylenic esters, yielding the benzodioxinone core efficiently.

  • Chemsrc confirms the molecular formula (C10H9FO3) and molecular weight (196.17 g/mol) of 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one and lists preparation as a key section, indicating the compound is synthesized via the described methodology.

Related Synthetic Routes

  • Derivatives of benzodioxinones, including oxazolidinone conjugates, have been synthesized via nucleophilic substitution reactions involving sodium hydride and various brominated ethers in dimethylformamide (DMF) under nitrogen atmosphere. These reactions showcase the versatility of the benzodioxinone scaffold in further functionalization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 5-amino derivatives .

  • Hydrolysis : Forms 5-hydroxy analogs under basic aqueous conditions (K₂CO₃/H₂O, 60°C) .

Key Factors :

  • Electron-withdrawing methyl groups enhance NAS reactivity at position 5.

  • Steric hindrance from dimethyl groups limits substitution at adjacent positions .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProductYieldReference
Heck CouplingPd(OAc)₂, TEA, DMF, 100°C(E)-3-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d] dioxin-8-yl)acrylic acid53%
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives45–68%

Mechanistic Insights :

  • Coupling occurs preferentially at position 8 due to reduced steric hindrance .

  • Electron-deficient aromatic system facilitates oxidative addition with palladium catalysts .

Bromination and Halogenation

Electrophilic bromination produces halogenated derivatives:

Bromination Protocol :

  • React with Br₂ (1.15 eq) in CHCl₃ at 0°C for 2 hours .

  • Isolate (Z)-8-(2-bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d] dioxin-4-one in 62% yield .

Key Characteristics :

  • Bromine adds selectively to the α-position of the carbonyl group.

  • Stereospecific Z-configuration forms due to conjugation with the electron-withdrawing dioxinone system .

Redox Reactions

The carbonyl group participates in reduction-oxidation processes:

ReactionReagents/ConditionsProductApplication
ReductionNaBH₄, MeOH, 0°C → RT4-Hydroxy benzo[d] dioxane analogIntermediate for prodrugs
OxidationKMnO₄, AcOH/H₂O, 60°CCarboxylic acid derivativeBioactive compound synthesis

Challenges :

  • Over-reduction of the dioxin ring occurs with strong reducing agents (e.g., LiAlH₄).

  • Fluorine substituent stabilizes intermediates during oxidation.

Ring-Opening Reactions

Under alkaline conditions (pH > 10), the dioxin ring undergoes hydrolysis:

  • Primary Pathway : Cleavage of the 1,3-dioxin ring to form fluorinated catechol derivatives .

  • Kinetics : Half-life of 12 hours in pH 10 buffer at 25°C .

Applications :

  • Controlled degradation for environmental safety studies.

  • Synthesis of fluorinated polyphenolic compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase I, leading to the disruption of DNA replication in cancer cells . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodioxinones exhibit structural diversity primarily through substitutions at the 2,2-positions (R₁) and the 5-position (R₂). Below is a detailed comparison of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with key analogs:

Structural and Substituent Variations

Compound Name R₁ (2,2-positions) R₂ (5-position) Key Properties/Applications References
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Dimethyl Fluorine Enhanced electrophilicity; potential medicinal applications
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Dimethyl Hydroxyl Precursor for Julia olefination; used in natural product synthesis (e.g., lunularic acid)
2,2-Dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one (Alkyne-DMe-Bd) Dimethyl Propargyloxy Heat-sensitive; used in polymer chemistry for CuAAC click reactions
2,2-Diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one (Alkyne-DPh-Bd) Diphenyl Propargyloxy UV-sensitive; forms photopolymer networks
5-((3-(Heptyloxy)benzyl)oxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Dimethyl Heptyloxybenzyloxy Activator of 5-lipoxygenase; yields ~58% via Williamson ether synthesis
(E)-5-(4-Methoxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Dimethyl 4-Methoxystyryl Used in styrylations; 56% yield, mp = 109–110°C

Reactivity and Functionalization

  • Thermal vs. Photochemical Reactivity: Dimethyl-substituted benzodioxinones (e.g., Alkyne-DMe-Bd) exhibit thermal sensitivity, enabling heat-triggered polymerizations. In contrast, diphenyl analogs (e.g., Alkyne-DPh-Bd) are UV-sensitive, facilitating photopolymerization under ambient conditions . The fluorine atom in 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one may reduce nucleophilic substitution reactivity compared to hydroxyl or alkoxy substituents due to its electronegativity and poor leaving-group ability .
  • Synthetic Utility :

    • Hydroxyl-substituted derivatives (e.g., 5-hydroxy-2,2-dimethyl analogs) serve as precursors for etherification and esterification reactions, as demonstrated in the synthesis of lunularic acid .
    • Propargyloxy-substituted derivatives (e.g., Alkyne-DMe-Bd) enable click chemistry for polymer functionalization, achieving quantitative yields under mild conditions .

Physical and Spectroscopic Properties

Property 5-Fluoro-2,2-dimethyl-4H-benzodioxin-4-one 5-Hydroxy-2,2-dimethyl-4H-benzodioxin-4-one Alkyne-DMe-Bd
Melting Point (°C) Not reported Not reported 142
Yield (%) Not reported Up to 98% in optimized routes 64
Key NMR Signals - δ 10.5 (OH, broad) δ 4.7 (propargyl CH₂)

Biological Activity

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Molecular Formula: C12H10F O3
Molecular Weight: 222.21 g/mol
CAS Number: 2415364-10-0

The structure of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is characterized by a dioxin ring system with a fluorine substituent at the 5-position. This unique configuration contributes to its biological activity.

Antitumor Activity

Research has demonstrated that 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one exhibits significant antitumor effects. A study evaluated its cytotoxicity against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with an IC50 in the nanomolar range. The mechanism of action was suggested to involve the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .

The biological activity of this compound is primarily attributed to its role as a prodrug. Upon cellular uptake, it is converted into active forms that inhibit DNA synthesis and induce apoptosis in cancer cells. Studies using ^31P NMR spectroscopy confirmed the conversion of the compound into nucleotide analogs through cyclization and hydrolysis processes .

Case Studies

  • In Vitro Studies
    • A series of compounds derived from 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one were synthesized and tested for their growth inhibitory effects on various cancer cell lines. The results indicated that modifications to the dioxin structure could enhance cytotoxicity .
  • Animal Models
    • In vivo studies using murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The studies highlighted its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Study Cell Line IC50 (nM) Mechanism Reference
Study 1L1210 Mouse Leukemia<50Inhibition of DNA synthesis
Study 2Various Cancer LinesVariesApoptosis induction via metabolite release

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one and its derivatives?

The compound and its derivatives are typically synthesized via:

  • Acetonide Protection and Bromination : Starting from 2-hydroxy-4-methylbenzoic acid, acetonide protection with acetone followed by bromination using N-bromosuccinimide (NBS) yields intermediates like 7-(bromomethyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. Subsequent reactions with heterocyclic amines (e.g., LiAlH4 reduction) produce target derivatives .
  • Catalyst-Free Cyclization : A green method involves reacting salicylic acid derivatives with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) under catalyst-free conditions. This approach avoids costly reagents and achieves moderate yields (52–68%) via intramolecular cyclization .
  • Etherification : Coupling 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with bromomethyl aromatic compounds (e.g., 1-(bromomethyl)-4-((3,7-dimethyloctyl)oxy)benzene) under basic conditions yields ether derivatives. Purification via column chromatography (heptane/EtOAc gradients) ensures high purity .

Q. How is structural characterization performed for this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (400–500 MHz, CDCl₃ or DMSO-d₆) confirm substituent positions and regioselectivity. For example, methyl groups at δ 1.70 ppm (singlet) and fluorobenzene protons at δ 6.30–7.90 ppm are diagnostic .
  • Mass Spectrometry (ESI-MS/HRMS) : High-resolution mass spectrometry validates molecular weights (e.g., m/z 335 [M+H]⁺ for methoxy-iodo derivatives) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in asymmetric syntheses .

Q. What role does this compound serve as an intermediate in multistep syntheses?

It acts as a versatile scaffold for:

  • Anticancer Agents : Derivatives like 5-((benzo[d]thiazol-2-ylthio)methyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one are synthesized via nucleophilic substitutions and evaluated for cytotoxicity .
  • Lipoxygenase Activators/Inhibitors : Alkyloxy-benzyl ether derivatives (e.g., compound 12d) are screened for 15-lipoxygenase-1 modulation using enzyme assays .
  • Polymer Precursors : 2-Methylene-4H-benzo[d][1,3]dioxin-4-one undergoes radical polymerization to form degradable polymers, recyclable to salicylic acid .

Advanced Research Questions

Q. How can regioselectivity be optimized in substitutions or functionalizations?

  • Directed Metalation : Use CuI-mediated additions to direct acetylenic ester couplings to specific positions on the salicylic acid core .
  • Protection/Deprotection Strategies : Triflate intermediates (e.g., 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one triflate) enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent and Temperature Control : Reactions in anhydrous CH₂Cl₂ at 0°C minimize side products during methoxy substitutions .

Q. What methodologies are used to evaluate bioactivity (e.g., enzyme inhibition)?

  • Enzyme Purification : His6-tagged human 15-lipoxygenase-1 (h-15-LOX-1) is expressed in E. coli BL21(DE3) and purified via affinity chromatography for in vitro assays .
  • Kinetic Assays : Monitor lipid peroxidation rates (e.g., arachidonic acid conversion) spectrophotometrically at 234 nm. IC₅₀ values are calculated for derivatives .
  • Docking Studies : Molecular modeling predicts binding interactions between ether derivatives and enzyme active sites, guiding structure-activity relationships (SAR) .

Q. How are asymmetric syntheses of chiral derivatives achieved?

  • Asymmetric Transfer Hydrogenation : Chiral oxazolidinone derivatives (e.g., (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one) are synthesized using Rh-catalyzed hydrogenation with >95% enantiomeric excess (ee) .
  • Chiral Auxiliaries : (S)- or (R)-1-(bromomethyl)-4-((3,7-dimethyloctyl)oxy)benzene is coupled to the core scaffold, followed by chiral HPLC separation .

Q. How can researchers address contradictions in synthetic yields or purity across studies?

  • Chromatographic Optimization : Adjust eluent ratios (e.g., heptane/EtOAc from 19:1 to 5:1) to improve resolution during column purification .
  • Reaction Monitoring : Use TLC (Rf values: 0.29–0.42) and 1^1H NMR to track intermediate formation and minimize side reactions .
  • Yield Analysis : Compare solvent systems (e.g., DMSO vs. DMF) and stoichiometry. For example, excess LiAlH4 (2 eq.) improves reduction efficiency in N-alkylation steps .

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